molecular formula C13H16O2 B181604 4-Cyclohexylbenzoic acid CAS No. 20029-52-1

4-Cyclohexylbenzoic acid

Cat. No. B181604
CAS RN: 20029-52-1
M. Wt: 204.26 g/mol
InChI Key: QCIWHVKGVVQHIY-UHFFFAOYSA-N
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Patent
US06211235B1

Procedure details

To a solution of 4cyclohexylbenzoic acid (Aldrich; 1 molar eq.) in toluene was added diisobutylaluminum hydride (Aldrich; 1 M in toluene; 4 molar eq.) over a 2 hour period. After addition was complete, the reaction was heated to 60° C. for 1 hour. The reaction was cooled to 5° C. and quenched with saturated aqueous ammonium chloride. The layers were separated and the aqueous layer extracted with ethyl acetate. The combined organics were filtered to remove salts and concentrated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:15]=[CH:14][C:10]([C:11](O)=[O:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([CH2:11][OH:12])=[CH:14][CH:15]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
The combined organics were filtered
CUSTOM
Type
CUSTOM
Details
to remove salts
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.